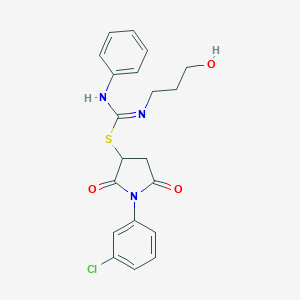![molecular formula C25H22FN3OS B448198 4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE](/img/structure/B448198.png)
4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the fluorophenyl and thienyl groups, followed by their integration into the quinolyl structure. Common synthetic routes may include:
Nucleophilic Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic substitution.
Cyclization Reactions: Formation of the quinolyl ring through cyclization of appropriate precursors.
Coupling Reactions: Coupling of the piperazino group with the quinolyl structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process.
化学反応の分析
Types of Reactions
4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, 4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of other organic molecules.
特性
分子式 |
C25H22FN3OS |
|---|---|
分子量 |
431.5g/mol |
IUPAC名 |
[4-(4-fluorophenyl)piperazin-1-yl]-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C25H22FN3OS/c1-17-6-11-24(31-17)23-16-21(20-4-2-3-5-22(20)27-23)25(30)29-14-12-28(13-15-29)19-9-7-18(26)8-10-19/h2-11,16H,12-15H2,1H3 |
InChIキー |
FRUCFIJGXINJJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
正規SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448115.png)
![3-[(4-Benzhydryl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448118.png)
![Ethyl 5-acetyl-2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B448119.png)
![2-{[3-(3,4-Dimethoxyphenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B448120.png)
![6-(4-Fluorophenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B448121.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B448122.png)
![11-(2-fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448123.png)
![12,12-dimethyl-4-phenyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B448126.png)
![5-({[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B448128.png)

![10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448133.png)
![Ethyl 2-[(4-isopropylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448135.png)
![2-{[5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B448136.png)
![ethyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B448138.png)
